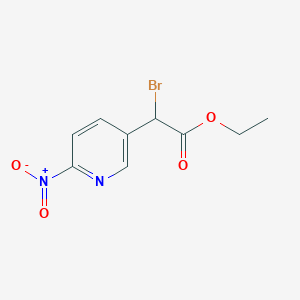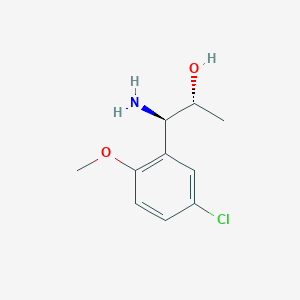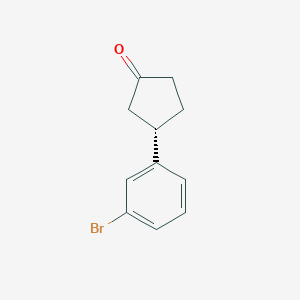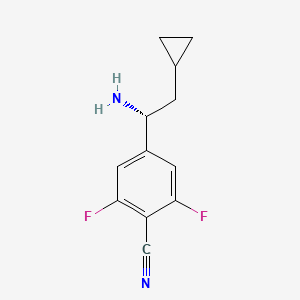
3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds.
Formation of the pyridine ring: This can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of the two rings: This step may involve the use of coupling reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases due to its biological activity.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interaction with receptors: Modulating receptor activity and downstream signaling pathways.
Influence on cellular processes: Affecting cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
1H-Pyrazole-5-carboxylic acid derivatives: Compounds with similar pyrazole structures.
Pyridine derivatives: Compounds with similar pyridine structures.
Uniqueness
The uniqueness of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid lies in its combined pyrazole and pyridine rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
2177263-85-1 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC名 |
5-methyl-2-(1-methyl-6-oxopyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7-6-8(11(16)17)14(12-7)9-4-3-5-10(15)13(9)2/h3-6H,1-2H3,(H,16,17) |
InChIキー |
DXXFZKIVNBTXMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)


![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)

![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)
